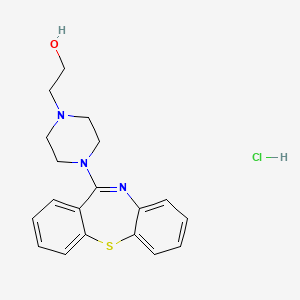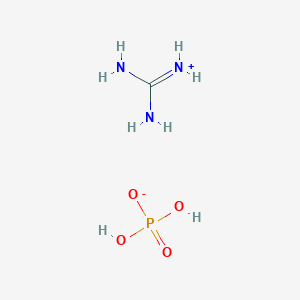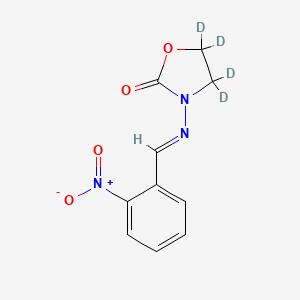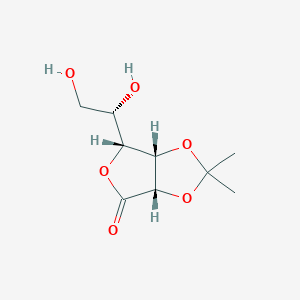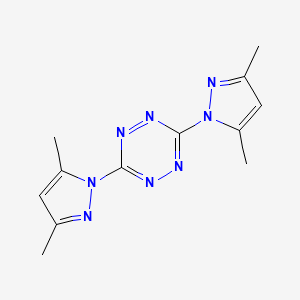
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
説明
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, more commonly referred to as “3,6-BDMPT”, is a heterocyclic aromatic compound that is widely used in synthetic organic chemistry. It is a versatile building block for a variety of chemical reactions, and has been used in the synthesis of numerous small molecules, polymers, and other materials. Additionally, 3,6-BDMPT has been studied for its potential applications in scientific research, as it has been found to exhibit a variety of biochemical and physiological effects.
科学的研究の応用
Catalytic Systems
This compound has been used in the formation of nickel (ii) complexes which are active in ethylene oligomerization . Two ionic Ni (II) complexes bearing bis (3,5-dimethylpyrazol-1-yl)methane ligand have been synthesized . These compounds were active in ethylene dimerization upon activation with Et 2 AlCl, producing a mixture of butenes .
Precious Metal Recovery
The compound has been used in the synthesis of a Zr-based MOF adsorbent, MIL-161 . This adsorbent demonstrated a high adsorption capacity and outstanding selectivity for gold (III) in a simulated electronic waste solution . The presence of sulfur- and nitrogen-containing groups in the compound contributed to its effectiveness .
Synthesis of Other Compounds
The compound has been used as a precursor in the synthesis of other compounds . For example, it was used in the synthesis of s-tetrazine dicarboxylic acid (H 2 STz), an organic ligand used in the formation of the MIL-161 adsorbent .
Chemical Research
The compound is used in chemical research, particularly in the study of catalytic systems and the recovery of precious metals from secondary resources . Its unique properties make it a valuable tool in these areas of research.
Industrial Applications
Given its role in the dimerization of ethylene and the recovery of gold from electronic waste, the compound has potential industrial applications . It could be used in the production of plastics and the recycling of electronic waste.
Environmental Applications
The compound’s ability to selectively adsorb gold (III) from electronic waste solutions suggests potential environmental applications . It could be used in processes designed to recover valuable materials from waste and reduce the environmental impact of electronic waste.
特性
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOARNUITZHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | |
CAS RN |
30169-25-6 | |
| Record name | 2,5-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Q & A
Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?
A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].
Q2: What is the crystal structure of BT?
A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].
Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?
A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].
Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?
A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].
Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?
A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].
Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?
A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].
Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?
A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].
Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?
A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

